4-Phenylbutanoic anhydride
Overview
Description
4-Phenylbutanoic anhydride, also known as 4-phenylbutyric acid, is a derivative of butyric acid with a phenyl group at C-4 . It is a histone deacetylase inhibitor that displays anticancer activity . It inhibits cell proliferation, invasion, and migration, and induces apoptosis in glioma cells .
Synthesis Analysis
The synthesis of 4-Phenylbutanoic anhydride can be achieved through Friedel–Crafts condensation from succinic anhydride and benzene with anhydrous AlCl3 catalysis .Molecular Structure Analysis
The molecular formula of 4-Phenylbutanoic anhydride is C20H22O3 . The structure of this compound is that of butyric acid substituted with a phenyl group at C-4 .Chemical Reactions Analysis
The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromoph-thalimide have been studied . The total reaction is second-order, first-order each in oxidant and substrate .Physical And Chemical Properties Analysis
4-Phenylbutanoic anhydride is a carboxylic acid derivative. The properties of carboxylic acid derivatives are substantially changed when functional groups are attached to an acyl group (RCO–) .Scientific Research Applications
Quantum Chemical Computations and Molecular Docking
4-Phenylbutanoic anhydride, as part of the 4-amino-3-phenylbutanoic acid compound, has been studied for its molecular structure and vibrational spectra. Using quantum chemical computations and molecular docking, this compound's properties, including UV-visible range, HOMO-LUMO energy gap, and non-linear optical properties, have been analyzed. This research supports its potential in anticonvulsant activity and other pharmacological applications (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Acylation Reactions and Synthesis
Acylation of anisole with 2-phenylbutanoic acid derivatives demonstrates the use of 4-phenylbutanoic anhydride in chemical synthesis. Using solid acid catalysts, high regioselectivity can be achieved in forming acyl derivatives, highlighting its utility in organic synthesis and material science (Smith, El‐Hiti, Jayne, & Butters, 2003).
Preparation of Tetrazole-Containing Derivatives
4-Phenylbutanoic anhydride is instrumental in the preparation of tetrazole-containing derivatives. The reactivity of 4-amino-3-phenylbutanoic acid's amino and carboxy terminal groups allows for the formation of these derivatives, which are significant in various chemical and pharmaceutical applications (Putis, Shuvalova, & Ostrovskii, 2008).
Ring-Opening Addition Reactions
In studies involving the reaction of chloro(phenyl)carbene and diphenylcarbene with cyclopropanone derivatives, 4-phenylbutanoic acid derivatives are produced. These reactions are crucial in understanding organic reaction mechanisms and developing new synthetic methods (Oku, Iwamoto, Sanada, & Abe, 1992).
Synthesis Optimization and Drug Precursor Production
Optimizing the synthesis of 2-oxo-4-phenylbutanoic acid, a potential precursor for ACE inhibitor drugs, demonstrates the practical applications of 4-phenylbutanoic anhydride in pharmaceutical manufacturing. Response surface methodology is used to determine optimal synthesis conditions, highlighting its role in drug development (Ahmad, Oh, & Shukor, 2011).
Protein Aggregation Prevention
2-Isopropyl-4-phenylbutanoic acid, a derivative of 4-phenylbutyric acid, shows effectivenessin preventing protein aggregation in vitro, outperforming 4-phenylbutyric acid. This research offers insights into its potential application in treating diseases associated with protein aggregation (Azoulay-Ginsburg et al., 2019).
Oxidation Kinetics
The study of the oxidation kinetics of 4-oxo-4-phenylbutanoic acid by permanganate in different buffer media contributes to a deeper understanding of chemical kinetics and reaction mechanisms. This research can inform various industrial and laboratory processes involving oxidation reactions (Sikkandar, Ahamed, & Kannan, 1999).
Phenol Extraction and Ionic Liquids
Research on the removal of phenol from aqueous solutions using ionic liquids, such as [TOA][4-phenylbutanoate], emphasizes the environmental applications of 4-phenylbutanoic anhydride derivatives. This study provides valuable insights into the development of efficient and less toxic methods for water purification (Khan et al., 2021).
Novel Copper (II) Nitrate Complex Synthesis
The synthesis and structure analysis of a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid highlight the importance of 4-phenylbutanoic anhydride derivatives in the field of coordination chemistry and material science. Such research aids in developing new materials with potential applications in catalysis, electronics, and more (Landry, Turnbull, & Twamley, 2007).
Spectroscopic and Docking Studies
Studies involving quantum computational, spectroscopic, and ligand-protein docking of 2-phenylbutanoic acid and its derivatives, including those related to 4-phenylbutanoic anhydride, offer insights into drug discovery and development processes. Such research is crucial for understanding molecular interactions and designing effective pharmaceutical compounds (Raajaraman, Sheela, & Muthu, 2019).
Safety And Hazards
properties
IUPAC Name |
4-phenylbutanoyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c21-19(15-7-13-17-9-3-1-4-10-17)23-20(22)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNPDPJDRZMBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)OC(=O)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558827 | |
Record name | 4-Phenylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutanoic anhydride | |
CAS RN |
1940-02-9 | |
Record name | 4-Phenylbutanoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.